Thallic acetate

概要

説明

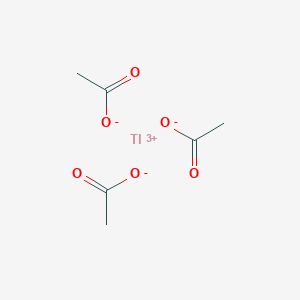

Thallic acetate, also known as thallium(III) acetate, is an organothallium compound with the chemical formula (CH₃COO)₃Tl. It is a white crystalline solid that is highly toxic and has been used in various chemical reactions and industrial applications. This compound is soluble in water and alcohol but insoluble in ether. It is known for its ability to act as a catalyst in organic synthesis and has been studied for its unique chemical properties .

作用機序

Target of Action

Thallic acetate, or Thallium (III) acetate, is a chemical compound with the formula Tl(CH3COO)3 . Thallium, the primary component of this compound, is a toxic heavy metal that can affect cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . It is known to interfere with the mechanisms of energy production, especially in glycolysis, the Krebs cycle, and oxidative phosphorylation .

Mode of Action

Thallium replaces potassium in the stabilization of ribosomes and in physiological muscle contraction . Other possible mechanisms of Thallium poisoning include cell mitosis, cell metabolic disorders, interference with DNA synthesis, and the induction of chromosomal abnormalities .

Biochemical Pathways

Thallium toxicity can cause impaired glutathione metabolism and oxidative stress . It disrupts potassium-regulated homeostasis, which may play a role in the mechanism of Thallium toxicity . Thallium can also interfere with the polyketide pathway, as demonstrated by a chemical analogy where a chalcone was converted to an isoflavone using this compound .

Pharmacokinetics

It is known that thallium compounds are tasteless, colorless, and odorless, which can influence their bioavailability .

Result of Action

Thallium-induced toxicity can result in dermatological and gastrointestinal diseases, disorders of the nervous system, and may even result in death . At the cellular level, Thallium can cause DNA damage, genetic, and epigenetic alterations . It can reduce cell viability, interfere with the cell cycle progression, induce apoptosis, inhibit DNA synthesis, and block cell proliferation .

Action Environment

The action of this compound can be influenced by environmental factors. Thallium is released into the environment from both natural and anthropogenic sources . It is present at very low levels in the environment, but can be found at high concentrations, especially in industrial areas . These environmental concentrations can influence the action, efficacy, and stability of this compound.

生化学分析

Biochemical Properties

The biochemical properties of thallic acetate are not fully understood due to limited research. It is known that this compound can interact with various biomolecules, potentially influencing biochemical reactions. For instance, this compound might interact with enzymes and proteins, altering their function and potentially influencing biochemical pathways .

Cellular Effects

This compound can have significant effects on cellular processes. It has been shown to cause systemic toxicity, affecting cell metabolism, including redox alterations, mitochondrial dysfunction, and activation of apoptotic signaling pathways . The exact nature of these interactions and the specific cellular processes affected by this compound remain areas of active research.

Molecular Mechanism

It is known that this compound can interfere with cellular metabolism, affecting vital potassium-dependent processes and mitochondrial metabolism

Temporal Effects in Laboratory Settings

It is known that this compound can cause acute poisoning, suggesting that its effects can be immediate and severe

Dosage Effects in Animal Models

It is known that a dose of 8 mg/kg will cause acute poisoning

Metabolic Pathways

This compound is likely involved in various metabolic pathways due to its potential interactions with enzymes and proteins

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation within cells

Subcellular Localization

Given its potential interactions with various biomolecules, it is likely that this compound is localized to specific compartments or organelles within the cell

準備方法

Thallic acetate can be synthesized through several methods. One common method involves the reaction of thallium(III) oxide with acetic acid. The reaction is typically carried out under controlled conditions to ensure the purity of the product. The chemical equation for this reaction is:

Tl2O3+6CH3COOH→2(CH3COO)3Tl+3H2O

Another method involves the reaction of thallium(III) hydroxide with acetic acid. This method also requires careful control of reaction conditions to obtain high-purity this compound. The chemical equation for this reaction is:

Tl(OH)3+3CH3COOH→(CH3COO)3Tl+3H2O

Industrial production of this compound often involves the use of thallium metal, which is oxidized to thallium(III) and then reacted with acetic acid. This method allows for large-scale production of the compound .

化学反応の分析

Thallic acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can act as an oxidizing agent in organic synthesis. It can oxidize alcohols to aldehydes or ketones and can also oxidize phenols to quinones.

Reduction: this compound can be reduced to thallium(I) acetate or thallium metal using reducing agents such as sodium borohydride or hydrogen gas.

Substitution: this compound can undergo substitution reactions with various nucleophiles, such as halides, to form thallium(III) halides.

Common reagents used in these reactions include acetic acid, sodium borohydride, and halide salts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

Microbiological Applications

Thallic acetate is utilized in microbiology as a selective agent in culture media. It has been shown to inhibit the growth of gram-negative bacteria, making it particularly useful for isolating specific bacterial strains. For instance, it is employed in selective media for the detection of mollicutes, which are a group of bacteria lacking cell walls and are known to cause various diseases in plants and animals .

Neurotoxicological Research

This compound is recognized for its neurotoxic properties, which have been extensively studied to understand its effects on neuronal cells. Research indicates that exposure to this compound can induce apoptosis (programmed cell death) in glioma cells, suggesting potential implications for cancer research and treatment strategies . A notable study demonstrated that this compound affects cell cycle regulation and induces oxidative stress, leading to cellular damage .

Case Study: Glioma Cells

- Objective : To investigate the mechanisms by which this compound induces apoptosis.

- Findings : Significant reduction in cell viability was observed with increased concentrations of this compound.

- : The compound's ability to induce apoptosis in glioma cells highlights its potential utility in developing therapeutic agents against brain tumors .

Toxicological Studies

This compound has been the subject of toxicological assessments due to its hazardous nature. Various studies have documented its adverse effects on animal models, including alopecia and decreased body weight at specific dosage levels. For example, a chronic exposure study on rats indicated that doses as low as 0.0005% did not lead to significant adverse effects, while higher concentrations resulted in increased mortality and alopecia .

Toxicity Overview

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Acute Oral Exposure | 0.4 | 1.1 | Alopecia, decreased body weight |

| Chronic Dietary Exposure | 0.0005 | 0.0015 | Alopecia observed after 6 weeks |

Industrial Applications

In industrial settings, this compound is employed as a precursor for producing high-purity compounds and catalysts. Its properties make it suitable for synthesizing nanoscale materials used in electronics and other advanced technologies . The compound's ability to decompose into thallium oxide upon heating further enhances its utility in various chemical processes.

Environmental Studies

This compound's environmental impact has also been a subject of research, particularly concerning its presence in water sources and potential bioaccumulation in food chains. Studies have indicated that chronic exposure can lead to neurological symptoms and other health issues in populations living near industrial sites emitting thallium compounds .

類似化合物との比較

Thallic acetate can be compared with other thallium compounds, such as thallium(I) acetate and thallium(III) nitrate. While all these compounds contain thallium, they differ in their chemical properties and applications:

Thallium(I) acetate: This compound is less oxidizing than this compound and is used in different types of chemical reactions. It is also highly toxic and has similar applications in organic synthesis.

Thallium(III) nitrate: This compound is a strong oxidizing agent and is used in various oxidation reactions. It is also used in the preparation of other thallium compounds.

This compound is unique in its ability to act as both an oxidizing agent and a catalyst in organic synthesis. Its high toxicity and specific chemical properties make it a valuable compound in scientific research and industrial applications .

生物活性

Thallic acetate, a compound derived from thallium, has garnered attention due to its biological activity and potential toxicological implications. This article reviews various studies and findings related to the biological effects of this compound, focusing on its toxicity, mechanisms of action, and case studies that illustrate its impact on health.

Overview of this compound

This compound is a thallium compound that can be absorbed through various routes, including ingestion and inhalation. Its toxicological profile indicates significant risks associated with exposure, particularly in occupational settings. Understanding the biological activity of this compound is crucial for assessing its health risks.

Mechanisms of Toxicity

This compound exhibits several mechanisms through which it exerts its toxic effects:

- Oxidative Stress : It induces oxidative stress by increasing lipid peroxidation and depleting antioxidant defenses such as non-protein sulfhydryls (NPSH) and glutathione peroxidase (GSH Px) in animal models .

- Mitochondrial Dysfunction : The compound disrupts mitochondrial function and energy generation, leading to cellular damage .

- Genotoxic Effects : Studies have indicated that thallium compounds can cause DNA damage and genetic alterations, highlighting their potential carcinogenic effects .

Acute and Chronic Effects

Research has documented both acute and chronic effects of this compound exposure:

- Acute Toxicity : Symptoms of acute thallium poisoning include gastrointestinal distress, neurological symptoms, and skin abnormalities. In experimental studies, high doses led to rapid mortality in animal models .

- Chronic Exposure : Long-term exposure has been associated with alopecia and potential neurological deficits. In a study involving rats fed varying concentrations of this compound, the no observed adverse effect level (NOAEL) was determined to be 0.0005%, while alopecia was noted at higher doses .

Case Studies

Several case reports illustrate the clinical manifestations associated with this compound exposure:

- Occupational Exposure : A cohort study involving workers exposed to thallium fumes showed a dose-response relationship between urinary thallium levels and neurological symptoms, such as sensory dysfunction and cognitive impairment .

- Acute Poisoning Cases : Reports indicate that patients presenting with acute thallium poisoning exhibited severe symptoms requiring immediate medical intervention, including activated charcoal administration and hemodialysis in severe cases .

Data Summary

The following table summarizes key findings from studies on the biological activity of this compound:

特性

IUPAC Name |

thallium(3+);triacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Tl/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMRRYUGQTFYZGD-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tl+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O6Tl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

563-68-8 (Parent) | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20890561 | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thallium acetate is a white odorless crystalline solid. Density 3.68 g / cm3. A dangerous poison. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

3.765 at 278.6 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

563-68-8, 2570-63-0, 15843-14-8 | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thallium (III) acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002570630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, thallium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium (III) acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium (III) acetate sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.104 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thallium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THALLIUM TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z9A6MS8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

230 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | THALLIUM ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Thallic Acetate in organic chemistry?

A: this compound is primarily utilized as a strong oxidizing agent in organic synthesis. [] It exhibits versatility in facilitating various oxidative transformations, including the oxidation of alkenes and alkynes, the cleavage of cyclopropane rings, and oxidative rearrangements. []

Q2: Can this compound be used to functionalize aromatic compounds?

A: Yes, this compound reacts with aromatic compounds in acetic acid containing perchloric acid to produce arylthis compound perchlorate monohydrates (Ar-Tl(OAc)(ClO4)·H2O). [] This reaction follows an electrophilic aromatic substitution mechanism, with the reactivity order and isomer distribution reflecting those observed in typical electrophilic substitutions. []

Q3: Are there limitations to using this compound with aromatic compounds?

A: Yes, the formation of arylthallic compounds is not observed when using other Thallic salts such as Thallic nitrate, sulfate, or chloride. [] This highlights the importance of the acetate anion in the reaction mechanism.

Q4: How does this compound react with cyclopropane rings?

A: this compound effectively cleaves cyclopropane rings in organic molecules. [, , ] A notable example is its reaction with methyl ent-trachyloban-19-oate, leading to the formation of various ent-atisane derivatives. [] This reaction pathway offers a valuable synthetic route to access these and related compounds. []

Q5: Is the cleavage of cyclopropanes by this compound selective?

A: The reaction can lead to multiple products. For instance, reacting methyl ent-trachyloban-19-oate with this compound generates four major products, with the minor products including ent-atisane derivatives. [] Further investigation revealed seven additional minor products. [] The formation of these products suggests that while effective, the reaction may not be entirely regiospecific, and the product distribution depends on the specific substrate and reaction conditions. []

Q6: What is the proposed mechanism for the oxidative cleavage of cyclopropanes by this compound?

A: Research suggests that the oxidative cleavage of cyclopropanes by this compound is initiated by the scission of a specific carbon-carbon bond within the cyclopropane ring. [] In the case of methyl ent-trachyloban-19-oate, the mechanism likely involves the initial cleavage of the C13—C16 bond. []

Q7: Are there any safety concerns associated with this compound?

A: Yes, this compound is extremely poisonous. [] It should always be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.

Q8: What is the long-term stability of this compound?

A: this compound remains stable for extended periods when stored properly. [] It should be kept in a tightly sealed container, shielded from light, and placed in a desiccator to prevent degradation due to moisture.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。